1,2,4-Trifluoro-5-nitrobenzene is an aromatic compound characterized by the presence of three fluorine atoms and one nitro group attached to a benzene ring. Its molecular formula is C₆H₂F₃NO₂, and it has a molecular weight of approximately 177.08 g/mol. The compound is notable for its low melting point of -11 °C and is typically found as a pale yellow liquid . The trifluoromethyl and nitro substituents contribute to its unique chemical properties, making it a versatile reagent in organic synthesis.
There is no current information available on the specific mechanism of action of 1,2,4-Trifluoro-5-nitrobenzene in biological systems or its interaction with other compounds.
Research indicates that 1,2,4-trifluoro-5-nitrobenzene exhibits biological activity, particularly in the field of medicinal chemistry. Its derivatives have shown potential as:
Several methods exist for synthesizing 1,2,4-trifluoro-5-nitrobenzene:
1,2,4-Trifluoro-5-nitrobenzene has various applications in different fields:
Interaction studies involving 1,2,4-trifluoro-5-nitrobenzene focus on its reactivity with biological molecules and other chemical species. Research has shown that:
Several compounds share structural similarities with 1,2,4-trifluoro-5-nitrobenzene. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1,3-Difluoro-4-nitrobenzene | Two fluorine atoms at positions 1 and 3 | Different substitution pattern affects reactivity |
2,4-Difluoro-5-nitrobenzene | Two fluorine atoms at positions 2 and 4 | Exhibits distinct biological activity |
Trifluoromethylbenzene | One trifluoromethyl group | Lacks nitro group but shares similar reactivity |
The combination of three fluorine atoms and one nitro group on the benzene ring gives 1,2,4-trifluoro-5-nitrobenzene unique electronic properties that influence its reactivity and biological activity compared to similar compounds. Its specific arrangement allows for distinct pathways in
1,2,4-Trifluoro-5-nitrobenzene (CAS 2105-61-5) emerged as a key intermediate in organofluorine chemistry during the mid-20th century, alongside the development of fluorinated aromatic compounds for pharmaceuticals, agrochemicals, and materials science. Early synthetic routes focused on nitration and fluorination of chlorinated benzene derivatives, though challenges in regioselectivity and reaction efficiency persisted. The compound’s discovery is tied to advancements in fluorination techniques, such as the use of potassium fluoride (KF) and phase-transfer catalysts (e.g., tetrabutylammonium fluoride, TBAF) to achieve high yields.
This polyfluorinated nitrobenzene derivative is pivotal for constructing complex fluorinated architectures due to its three fluorine atoms and nitro group, which enable diverse reactivity. The nitro group directs electrophilic substitution reactions, while the fluorine atoms enhance electron-withdrawing effects, stabilizing intermediates in coupling reactions. Its applications span pharmaceuticals (e.g., intermediates for dipeptidyl peptidase-IV inhibitors like sitagliptin), materials science (e.g., azo dyes for liquid crystals), and catalytic systems (e.g., palladium-catalyzed C–F bond activation).
Acute Toxic;Irritant